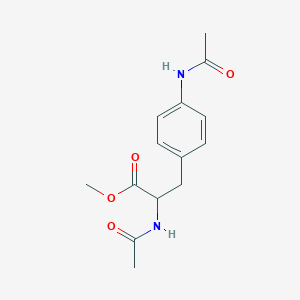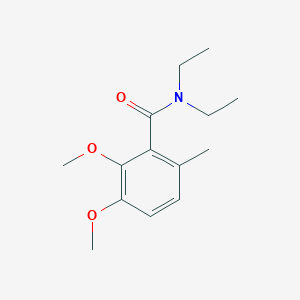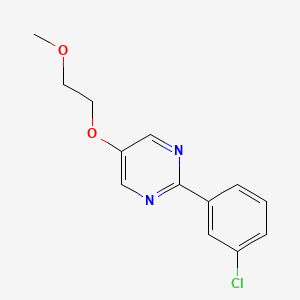
2-(3-Methylpiperazin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperazin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a 3-methylpiperazine moiety attached to it, making it a unique and versatile compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable, making it an efficient and environmentally friendly approach.
Industrial Production Methods: Industrial production of quinoxaline derivatives, including 2-(3-Methylpiperazin-1-yl)quinoxaline, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, molecular iodine catalysis, and the use of recyclable catalysts are commonly used to enhance yield and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Methylpiperazin-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(3-Methylpiperazin-1-yl)quinoxaline involves its interaction with molecular targets such as phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, the compound disrupts the PI3K/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation. This inhibition leads to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
- Morpholinoquinoxaline derivatives
- Piperidinylquinoxaline derivatives
- Benzimidazo[2’,1’:2,3]thiazolo[4,5-b]quinoxaline
Comparison: 2-(3-Methylpiperazin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to morpholinoquinoxaline and piperidinylquinoxaline derivatives, it shows higher potency as a PI3K inhibitor and greater antiproliferative activity against cancer cells . The presence of the 3-methylpiperazine moiety enhances its solubility and bioavailability, making it a promising candidate for further drug development.
Propriétés
Formule moléculaire |
C13H16N4 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-(3-methylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C13H16N4/c1-10-9-17(7-6-14-10)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10,14H,6-7,9H2,1H3 |
Clé InChI |
ICYQRLRRSLBVQO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)
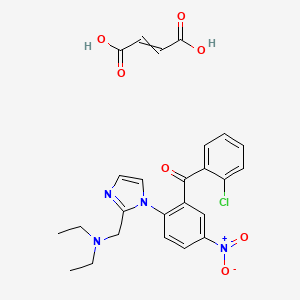
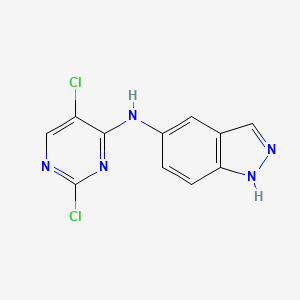
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
